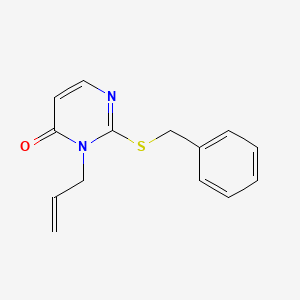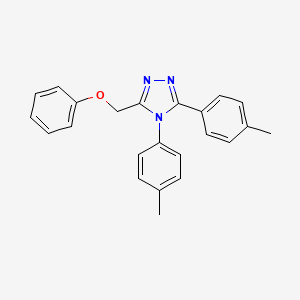
4-(Benzylthio)-6,7-dimethoxycinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylthio)-6,7-dimethoxycinnoline is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The presence of benzylthio and dimethoxy groups in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-6,7-dimethoxycinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile derivatives, under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions. For example, a thiol group can be reacted with a benzyl halide in the presence of a base to form the benzylthio moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylthio)-6,7-dimethoxycinnoline can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Benzylthio)-6,7-dimethoxycinnoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to effects such as apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-ethylthiophenethylamine (2C-T-2): A psychedelic compound with a similar thioether group.
2,5-Dimethoxy-4-n-propylthiophenethylamine (2C-T-7): Another psychedelic compound with a thioether group.
Uniqueness
4-(Benzylthio)-6,7-dimethoxycinnoline is unique due to its specific substitution pattern on the cinnoline core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5387-97-3 |
|---|---|
Fórmula molecular |
C17H16N2O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-6,7-dimethoxycinnoline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-8-13-14(9-16(15)21-2)19-18-10-17(13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clave InChI |
JFNVQDVHUIGOKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=CN=N2)SCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


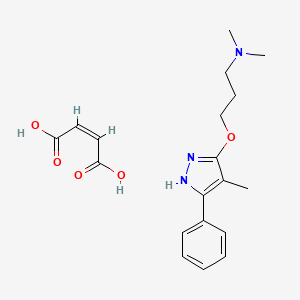

![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)

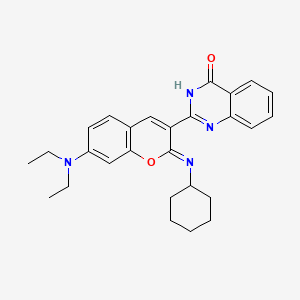
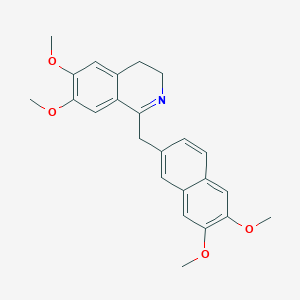
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)
![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)

![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)

